Hydrogen Bond Donor Count: Chloro-methyl vs. Unsubstituted Analog
The 4-methyl substitution on the target compound eliminates the thiazinone NH proton, reducing the hydrogen bond donor (HBD) count from 1 (as in the unsubstituted parent, CAS 5325-20-2, or the 2-methyl analog, CAS 7028-57-1) to 0 [1]. This absence of an HBD is a critical determinant of membrane permeability and CNS penetration potential, as the number of HBDs is inversely correlated with passive blood–brain barrier (BBB) permeation according to established medicinal chemistry rules [1].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (2-chloro-4-methyl derivative, CAS 55043-50-0) |
| Comparator Or Baseline | HBD = 1 (2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one, CAS 7028-57-1; unsubstituted parent, CAS 5325-20-2) |
| Quantified Difference | ΔHBD = −1 (absolute elimination of HBD) |
| Conditions | Computed physicochemical property (PubChem, Cactvs 3.4.6.11) |
Why This Matters
For CNS-targeted screening campaigns, the zero-HBD profile of the 2-chloro-4-methyl derivative predicts superior passive BBB permeability compared to N-unsubstituted benzothiazinone analogs, making it a more suitable starting point for neuroscience-focused compound library design.
- [1] PubChem Compound Summary for CID 10488795 (2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one, CAS 55043-50-0): Computed Properties – HBD=0. https://pubchem.ncbi.nlm.nih.gov/compound/55043-50-0 (accessed 2026-04-30). View Source
